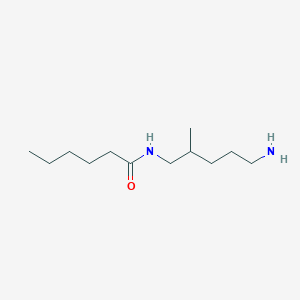

N-(5-Amino-2-methylpentyl)hexanamide

Description

Properties

CAS No. |

190445-46-6 |

|---|---|

Molecular Formula |

C12H26N2O |

Molecular Weight |

214.35 g/mol |

IUPAC Name |

N-(5-amino-2-methylpentyl)hexanamide |

InChI |

InChI=1S/C12H26N2O/c1-3-4-5-8-12(15)14-10-11(2)7-6-9-13/h11H,3-10,13H2,1-2H3,(H,14,15) |

InChI Key |

BIDVOYXSHPKNID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCC(C)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylpentyl)hexanamide typically involves the reaction of hexanoic acid with 5-amino-2-methylpentanol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure high yield and purity of the product. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts, such as ruthenium complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-methylpentyl)hexanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides and amines.

Scientific Research Applications

N-(5-Amino-2-methylpentyl)hexanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylpentyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase. This inhibition disrupts the energy production pathways of the bacteria, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Hexanamide Derivatives

Compound A (N-[2-(1H-Indol-3-yl)ethyl]hexanamide)

- Structure : Hexanamide with a 2-indolylethyl substituent.

- Activity : Exhibits potent anti-parasitic activity against Plasmodium falciparum (IC50 values comparable to reference inhibitors) .

- Key Difference: The indole moiety in Compound A enables π-π stacking and hydrophobic interactions with parasitic targets like PfCDPK1, whereas the 5-amino-2-methylpentyl group in the target compound may prioritize amine-mediated binding.

Hexanamide 12 (N-(Unsubstituted Aniline)hexanamide)

- Structure : Hexanamide with an unsubstituted aniline group.

- Activity : Acts as a LuxR-regulated quorum sensing antagonist (IC50 = 79 µM). Activity is lost when the hexanamide chain is shortened to C4 .

- Key Difference : The target compound’s aliphatic amine and methyl group may enhance solubility or alter binding kinetics compared to the aromatic aniline in Hexanamide 12.

(S)-N-(1-((5-Iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide (Compound 118)

- Structure: Chiral hexanamide with a 5-iodoquinoline substituent.

- Application: Serves as a bidentate ligand in luminescent organoboron polymers, achieving a quantum yield (ΦF) of 0.8 .

- Key Difference: The iodinated quinoline group enables coordination with boron, while the target compound’s amino-methylpentyl group lacks such metal-binding capacity.

MOEHA (N-Methyl-N-octyl-(2-ethyl)hexanamide)

- Structure : Branched alkyl-substituted hexanamide.

- Application : Used as a solvent extractant for nuclear separations due to high hydrophobicity and purity (>99%) .

- Key Difference: MOEHA’s branched alkyl chains optimize phase separation, whereas the target compound’s polar amine may limit its utility in non-polar systems.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Chain Length : The C6 hexanamide chain is critical for LuxR antagonism (e.g., Hexanamide 12 loses activity at C4) , suggesting the target compound’s pentyl chain may balance hydrophobicity and flexibility.

- Substituent Effects: Aromatic groups (indole, quinoline) enhance target specificity in biological or material systems , while aliphatic amines (as in the target compound) may improve solubility or metabolic stability.

- Steric and Electronic Factors : Methyl groups (e.g., in MOEHA or the target compound) modulate steric bulk and electron density, influencing binding or phase behavior .

Notes

Diverse Applications : Hexanamide derivatives span medicinal chemistry (anti-parasitic, quorum sensing) and materials science (polymers, extractants), highlighting the scaffold’s versatility.

Design Recommendations : Future studies should explore the target compound’s synthesis, pharmacokinetics, and substituent optimization for tailored applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.